molecular formula C17H17N3O2S2 B2459984 N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 314261-72-8

N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2459984
CAS No.: 314261-72-8
M. Wt: 359.46
InChI Key: LRYLNDQKOZYVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused bicyclic core (cyclopenta[4,5]thieno[2,3-d]pyrimidine) with a methyl substituent at position 2 and a thioacetamide side chain. Thienopyrimidines are widely studied for their biological activities, including antiviral and anticancer effects, making this compound a candidate for therapeutic exploration .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-19-16(15-12-5-2-6-13(12)24-17(15)20-10)23-9-14(21)18-8-11-4-3-7-22-11/h3-4,7H,2,5-6,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLNDQKOZYVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

The compound features a furan ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse pharmacological properties. The structural formula can be summarized as follows:

C22H24N4O1S\text{C}_{\text{22}}\text{H}_{\text{24}}\text{N}_{\text{4}}\text{O}_{\text{1}}\text{S}

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing the thieno-pyrimidine scaffold. A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines. Specifically, the compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.3Cell cycle arrest
This compoundA54910.0Inhibition of EGFR

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A derivative was reported as a novel inhibitor of SARS-CoV-2 main protease (Mpro), with an IC50 value indicating effective inhibition at micromolar concentrations. This suggests that similar compounds may offer therapeutic avenues for treating viral infections.

Table 2: Antiviral Activity Against SARS-CoV-2

Compound NameIC50 (µM)Selectivity Index (SI)Remarks
F8-B61.57>100Reversible covalent inhibitor
This compound10.0>50Potential for further optimization

Antimicrobial Activity

In addition to anticancer and antiviral activities, the compound has shown promise in antimicrobial assays against both gram-positive and gram-negative bacteria. The presence of sulfur in the structure is believed to enhance its antibacterial properties.

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies on A549 cells revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls.
    • Findings : The compound induced caspase activation and DNA fragmentation.
    • : This suggests a potential role in cancer therapy.
  • Case Study on Antiviral Action : A study focusing on the inhibition of SARS-CoV-2 Mpro demonstrated that derivatives based on this compound exhibited significant antiviral activity.
    • Findings : The structure-based drug design indicated effective binding within the protease's active site.
    • : These findings support further development as a therapeutic agent against COVID-19.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The structure–activity relationship (SAR) studies indicate that modifications to the thieno-pyrimidine core can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory process; thus, targeting it could lead to new anti-inflammatory treatments. The anti-inflammatory potential has been evaluated through in silico methods and could be further explored through in vivo studies .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown promising results. The cytotoxic effects on various cancer cell lines indicate that this compound may contribute to cancer therapy. Mechanistic studies are required to elucidate the pathways involved in its anticancer activity .

Case Studies

  • Antibacterial Screening :
    A study compared the antibacterial efficacy of various thiopyrimidine derivatives against clinical strains. The results indicated that modifications to the furan and thieno-pyrimidine moieties significantly affected microbial inhibition rates .
  • In Silico Docking Studies :
    Molecular docking simulations were performed to evaluate binding affinities with 5-lipoxygenase. The results highlighted the potential of this compound as a lead for developing new anti-inflammatory drugs .
  • Cytotoxicity Assays :
    Various derivatives were tested for cytotoxicity against cancer cell lines. The findings suggested that certain structural modifications could enhance selectivity and potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several derivatives, differing primarily in substituents on the thioacetamide moiety or the pyrimidine core. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name / ID Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound Furan-2-ylmethyl N/A N/A ~385.5* Potential for improved oral bioavailability due to furan’s lipophilicity.
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl 85 N/A ~447.9 High-yield synthesis via ethanol reflux; chlorophenyl enhances stability.
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide 2-Naphthyl N/A N/A ~413.5 Naphthyl group may enhance π-π stacking in target binding.
N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-hydroxybenzohydrazide (26b) 2-Hydroxybenzohydrazide 30 >230 326.3 Low yield but high thermal stability; used in HCV inhibition studies.
N'-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-benzo[d]imidazole-2-carbohydrazide (32b) Benzimidazole-carbohydrazide 47 230–234 ~341.4 Moderate yield; benzimidazole may enhance DNA intercalation.
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) 3-Phenyloxy 53 197–198 325.3 Balanced yield and solubility; phenyloxy group aids membrane permeability.

*Calculated based on molecular formula.

Substituent Impact on Properties

  • Furan vs.
  • Chlorophenyl vs. Hydroxybenzohydrazide : Chlorophenyl derivatives exhibit higher chemical stability, while hydroxybenzohydrazide analogs may form hydrogen bonds critical for target binding.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous thienopyrimidine derivatives are synthesized via reactions between cyclopenta-thienopyrimidine cores and functionalized acetamides, often using NaHCO₃/NaI as catalysts to promote thioether bond formation . Optimization includes adjusting solvent polarity (e.g., ethanol for crystallization) and temperature to improve yields. Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization is used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?

  • 1H/13C-NMR : Peaks for the furan methyl group (~δ 4.2–4.5 ppm), thioacetamide sulfur linkage (δ 3.0–3.5 ppm), and cyclopenta-thienopyrimidine protons (δ 6.7–8.3 ppm) .
  • LC-MS : A molecular ion peak at m/z 450–470 [M+H]⁺, depending on substituents .
  • Melting Point : Typically >200°C due to high crystallinity .

Advanced Research Questions

Q. How can computational methods predict biological activity and reactivity for this compound?

Density functional theory (DFT) calculations evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer efficiency, while molecular docking identifies binding affinities to targets like HCV NS5B or breast cancer receptors. For instance, compound C33 (a structural analog) showed an IC₅₀ of 3.1 µM against breast cancer cells, linked to its chromenone-thienopyrimidine hybrid structure . Quantum chemical reaction path searches (e.g., ICReDD’s methods) can optimize synthetic routes by simulating transition states .

Q. What strategies improve oral bioavailability, and how do nanoparticle formulations impact pharmacokinetics?

Starch nanoparticles (SNPs) enhance solubility and intestinal absorption by encapsulating hydrophobic thienopyrimidine derivatives. In vivo studies show SNPs increase AUC (area under the curve) by 2–3× compared to free drug suspensions. Key parameters include nanoparticle size (<200 nm) and zeta potential (>−20 mV) for mucosal adhesion .

Q. How should researchers address contradictory biological activity data across cancer cell lines?

  • Dose-Response Validation : Use standardized assays (e.g., MTT) with triplicate replicates to confirm IC₅₀ values.
  • Cell Line Heterogeneity : Compare activity in pancreatic (e.g., PANC-1) vs. breast cancer (MCF-7) models, noting differences in membrane transporter expression .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables like pH, temperature, and solvent effects on bioactivity .

Q. How can SAR studies guide acetamide modifications for target specificity?

  • Substituent Effects : Replacing the furan-2-ylmethyl group with pyrazine or picolinoyl moieties (as in derivatives 26b and 29b ) alters hydrogen bonding with kinase active sites, improving HCV inhibition (IC₅₀ < 10 µM) .
  • Thioether Linkage : Replacing the sulfur atom with oxygen reduces potency by 50%, highlighting the importance of thiol-mediated interactions .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the thioacetamide group .
  • Bioactivity Assays : Pair in vitro screens with ex vivo models (e.g., 3D tumor spheroids) to validate penetration efficiency .
  • Computational Tools : Leverage PubChem’s SMILES data and reaction libraries for analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.